molecular formula C8H10N2O5S B14496925 Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- CAS No. 62919-02-2

Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)-

Cat. No.: B14496925
CAS No.: 62919-02-2
M. Wt: 246.24 g/mol
InChI Key: YMOYYDQRLKFIFK-UHFFFAOYSA-N
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Description

Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to an ethanesulfonamide backbone, with an additional nitrophenyl group. The nitrophenyl group introduces unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be achieved through several methods. One common approach involves the reaction of ethanesulfonyl chloride with N-hydroxy-3-nitroaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form stable complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group at the 3-position can influence its reactivity and interactions with biological targets .

Properties

CAS No.

62919-02-2

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

N-hydroxy-N-(3-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O5S/c1-2-16(14,15)10(13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,2H2,1H3

InChI Key

YMOYYDQRLKFIFK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

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